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Compound of Interest

Compound Name: (Rac)-PD 135390

Cat. No.: B15563608

(Rac)-PD 135390 is a synthetic dipeptide that has been identified as a potent inhibitor of the
human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle.
Initial reports in some chemical supplier databases have miscategorized this compound as a
cholecystokinin (CCK) receptor antagonist; however, primary scientific literature firmly
establishes its role as an antiviral agent targeting HIV-1 protease. This technical guide provides
a comprehensive overview of the core characteristics of (Rac)-PD 135390, focusing on its
inhibitory activity, mechanism of action, and the experimental protocols used for its
characterization.

Core Inhibitory Characteristics

(Rac)-PD 135390 demonstrates significant potency against HIV-1 protease. The primary
guantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which
represents the concentration of the inhibitor required to reduce the activity of the enzyme by
50%.

Parameter Value Target Enzyme Reference

IC50 2nM HIV-1 Protease [1][2]

Mechanism of Action

As a dipeptide mimetic, (Rac)-PD 135390 is designed to mimic the natural substrate of the HIV-
1 protease. It competitively binds to the active site of the enzyme, preventing the cleavage of
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viral polyproteins (Gag and Gag-Pol). This inhibition is a critical step in disrupting the viral life
cycle, as the proper processing of these polyproteins is essential for the maturation of
infectious virions. The racemic nature of the compound indicates that it is a mixture of

stereoisomers, and further research would be required to determine if one enantiomer is more
active than the other.
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Caption: General workflow for an in vitro HIV-1 protease inhibition assay.

Synthesis
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The synthesis of dipeptide mimetics as HIV-1 protease inhibitors is a well-established area of
medicinal chemistry. While the specific synthetic route for (Rac)-PD 135390 is not provided in
the search results, the synthesis of similar dipeptide isosteres often involves the coupling of
amino acid derivatives and the introduction of a non-hydrolyzable transition-state analog, such
as a hydroxyethylene or hydroxyethylamine group. These syntheses often require multiple
steps with careful control of stereochemistry to achieve the desired biologically active
conformation.

Conclusion

(Rac)-PD 135390 is a potent, low-nanomolar inhibitor of HIV-1 protease. Its characterization as
a dipeptide mimetic provides a strong rationale for its mechanism of action, which involves the
competitive inhibition of the enzyme's active site. The information available, primarily from
chemical suppliers citing early antiviral research, repositions this compound from a
misattributed role as a CCK receptor antagonist to a confirmed anti-HIV agent. Further
investigation into its synthesis, stereospecific activity, and in vivo efficacy would be necessary
to fully elucidate its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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